molecular formula C9H13BrOSiZn B14887974 (3-(Trimethylsilyloxy)phenyl)Zinc bromide

(3-(Trimethylsilyloxy)phenyl)Zinc bromide

Cat. No.: B14887974
M. Wt: 310.6 g/mol
InChI Key: VAMOHHDICSVWFH-UHFFFAOYSA-M
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Description

(3-(Trimethylsilyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to facilitate various chemical transformations, making it a versatile tool in the chemist’s toolkit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-(trimethylsilyloxy)phenyl)zinc bromide typically involves the reaction of 3-(trimethylsilyloxy)phenyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3(trimethylsilyloxy)phenyl bromide+Zn3(trimethylsilyloxy)phenylzinc bromide3-(\text{trimethylsilyloxy})\text{phenyl bromide} + \text{Zn} \rightarrow 3-(\text{trimethylsilyloxy})\text{phenylzinc bromide} 3−(trimethylsilyloxy)phenyl bromide+Zn→3−(trimethylsilyloxy)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(Trimethylsilyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (3-(trimethylsilyloxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.

Biology and Medicine

While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used in the synthesis of pharmaceutical intermediates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued.

Mechanism of Action

The mechanism by which (3-(trimethylsilyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, by transferring the phenyl group to the target molecule. The presence of the trimethylsilyloxy group enhances the stability and reactivity of the organozinc compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the trimethylsilyloxy group, making it less stable and reactive.

    (3-Methoxyphenyl)zinc Bromide: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and stability.

Uniqueness

The presence of the trimethylsilyloxy group in (3-(trimethylsilyloxy)phenyl)zinc bromide provides unique stability and reactivity characteristics. This makes it more versatile and efficient in various chemical transformations compared to its analogs.

Properties

Molecular Formula

C9H13BrOSiZn

Molecular Weight

310.6 g/mol

IUPAC Name

bromozinc(1+);trimethyl(phenoxy)silane

InChI

InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

VAMOHHDICSVWFH-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)OC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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